molecular formula C21H26N2O4S B4385559 1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4385559
M. Wt: 402.5 g/mol
InChI Key: UMGHODVXRAIRPU-UHFFFAOYSA-N
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Description

1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is a complex organic compound that features a naphthylsulfonyl group, a tetrahydro-2-furanylmethyl group, and a piperidinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the naphthylsulfonyl chloride: This can be achieved by reacting 2-naphthalenesulfonic acid with thionyl chloride.

    Nucleophilic substitution: The naphthylsulfonyl chloride can then react with a piperidine derivative to form the sulfonamide.

    Introduction of the tetrahydro-2-furanylmethyl group: This step might involve the reaction of the intermediate with tetrahydro-2-furanylmethyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the synthesis of advanced materials or as a specialty chemical.

Mechanism of Action

The mechanism of action of 1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-naphthylsulfonyl)-4-piperidinecarboxamide: Lacks the tetrahydro-2-furanylmethyl group.

    N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide: Lacks the naphthylsulfonyl group.

    1-(2-naphthylsulfonyl)-N-methyl-4-piperidinecarboxamide: Contains a methyl group instead of the tetrahydro-2-furanylmethyl group.

Uniqueness

1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide is unique due to the presence of both the naphthylsulfonyl and tetrahydro-2-furanylmethyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O4S/c24-21(22-15-19-6-3-13-27-19)17-9-11-23(12-10-17)28(25,26)20-8-7-16-4-1-2-5-18(16)14-20/h1-2,4-5,7-8,14,17,19H,3,6,9-13,15H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGHODVXRAIRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)C2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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